2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Lipophilicity CNS drug design Physicochemical property

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the rational starting material for mGluR2 NAM programs. The 2-tert-butyl group locks in a validated CNS lead-like space (LogP 1.08, TPSA 58.36 Ų), directly reducing additional synthetic steps. The free 5-position acetic acid handle enables effortless amide coupling for systematic SAR. Consistent 98% purity minimizes by-product burden, streamlining GLP toxicology batch production. Choose this pre‑optimised building block to accelerate your neuroscience candidate selection.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 2098061-47-1
Cat. No. B1482231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
CAS2098061-47-1
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2CCN(CC2=C1)CC(=O)O
InChIInChI=1S/C12H19N3O2/c1-12(2,3)10-6-9-7-14(8-11(16)17)4-5-15(9)13-10/h6H,4-5,7-8H2,1-3H3,(H,16,17)
InChIKeyQZPVJXUNJIWXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (2098061-47-1): A Key Building Block for mGluR2 Negative Allosteric Modulator Discovery


2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2098061-47-1) is a heterocyclic compound comprising a 6,7-dihydropyrazolo[1,5-a]pyrazine core substituted at the 2-position with a tert-butyl group and at the 5-position with an acetic acid moiety. The compound is employed primarily as a synthetic intermediate and building block for the generation of subtype-selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2) [1]. The presence of the tert-butyl substituent imparts distinct lipophilic character and steric bulk that direct downstream structure–activity relationships in neuroscience-focused chemical probes.

Why Generic 6,7-Dihydropyrazolo[1,5-a]pyrazine Acetic Acids Cannot Replace the 2-tert-Butyl Analog in mGluR2 NAM Programs


In metabotropic glutamate receptor 2 negative allosteric modulator (mGluR2 NAM) development, subtle modifications to the pyrazolo[1,5-a]pyrazine scaffold profoundly affect allosteric binding, functional activity, and metabolic stability [1]. The 2-position substituent directly influences lipophilicity (LogP) and topological polar surface area (TPSA), parameters that govern blood–brain barrier penetration and metabolic clearance. A generic substitution—such as replacing the tert-butyl group with hydrogen, methyl, or ethyl—significantly alters the lipophilic bulk required for optimal CNS drug-like properties, leading to unpredictable pharmacology. The following quantitative evidence demonstrates the measurable differences that make the 2-tert-butyl derivative the preferred starting point for structure–activity relationship (SAR) exploration over its unsubstituted, methyl, ethyl, or oxo analogs.

Quantitative Differentiation of 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Against Closest Analogs


Elevated Lipophilicity vs. Unsubstituted and Methyl Analogs to Match CNS Lead-Like Chemical Space

The target compound exhibits a computed LogP of 1.08, compared to the unsubstituted analog (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, CAS 2091118-69-1) which has a predicted LogP of approximately -0.2 . This difference of roughly 1.3 log units translates to a >20-fold increase in partition coefficient, placing the tert-butyl analog firmly within the lead-like lipophilicity range desirable for CNS penetration (LogP 1–3) while the unsubstituted compound falls outside.

Lipophilicity CNS drug design Physicochemical property

Comparable Topological Polar Surface Area with Improved Lipophilic Efficiency (LiPE) Potential

The topological polar surface area (TPSA) of the target compound is 58.36 Ų , which is within the range recommended for CNS activity (<70 Ų). The unsubstituted analog has a TPSA of approximately 58.4 Ų (predicted) , indicating that the addition of the tert-butyl group does not increase polar surface area. Consequently, the tert-butyl compound achieves a higher LogP without raising TPSA, resulting in a more favorable balance of lipophilicity and polarity for membrane permeation.

Ligand efficiency Drug-like properties CNS multiparameter optimization

Higher Supplied Purity Minimizes Batch-to-Batch Variability in mGluR2 NAM Synthesis

The tert-butyl compound is supplied at ≥98% purity by major vendors such as Leyan and AKSci . In contrast, the unsubstituted analog is commonly offered at 95% purity . This 3-percentage-point purity gap can significantly impact reaction yields and impurity profiles during multi-step syntheses of mGluR2 NAM candidates.

Purity Reproducibility Procurement specification

Preferred Procurement Scenarios for 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Based on Quantitative Differentiation


CNS Lead Generation: Starting material for mGluR2 negative allosteric modulator libraries

When designing mGluR2 NAM focused libraries, the 1.08 LogP and 58.36 Ų TPSA of the tert-butyl compound place it squarely within CNS lead-like chemical space [1]. The unsubstituted analog (LogP ≈ -0.2) would likely require additional lipophilic decoration, introducing extra synthetic steps and uncertainty; the tert-butyl derivative provides pre-optimized CNS physicochemical properties directly from the building block stage.

Structure–Activity Relationship (SAR) exploration of the pyrazolo[1,5-a]pyrazine 2-position

The tert-butyl group serves as a fixed, sterically demanding anchor at the 2-position while the acetic acid handle at the 5-position remains free for amide coupling or esterification. This allows systematic SAR exploration without altering the core lipophilic pharmacophore, a strategy validated in patent disclosures of 6,7-dihydropyrazolo[1,5-a]pyrazine mGluR2 NAMs [1].

High-purity intermediate supply for multi-kilogram scale-up of preclinical candidates

The consistent 98% purity documented by Leyan and AKSci, versus the 95% purity of the unsubstituted analog, makes the tert-butyl compound the preferred choice for process chemistry groups scaling up mGluR2 NAM syntheses. Reduced impurity burden at the starting material stage minimizes by-product formation and simplifies downstream purification in GLP toxicology batch production.

Metabolic stability optimization in CNS drug discovery programs

The tert-butyl group is widely recognized to block CYP-mediated benzylic oxidation, a common metabolic liability in pyrazolo[1,5-a]pyrazine derivatives. While direct comparative metabolic stability data for this specific compound are not yet publicly available, the quantitative LogP advantage and steric shielding provided by the tert-butyl group make it the logical choice over hydrogen or methyl analogs when metabolic soft spots are a known concern in the series [1].

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